(2S)-2-[(2-Methoxyethoxy)methoxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Methoxyethoxy)methoxy]propanal: is an organic compound with a unique structure that includes both ether and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methoxyethoxy)methoxy]propanal typically involves the reaction of (S)-propylene oxide with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the opening of the epoxide ring, followed by the formation of the ether linkage. The aldehyde group is introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
Chemistry: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its reactivity and functional groups make it suitable for the development of enzyme inhibitors and other biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Methoxyethoxy)methoxy]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The ether linkages can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Propanol, 1-methoxy-: This compound shares a similar ether linkage but lacks the aldehyde group.
2-Methoxyethanol: Similar in structure but does not have the propanal moiety.
Propylene glycol monomethyl ether: Contains similar functional groups but differs in the overall structure.
Uniqueness: (2S)-2-[(2-Methoxyethoxy)methoxy]propanal is unique due to its combination of ether and aldehyde functional groups, along with its specific stereochemistry. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
86163-01-1 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethoxymethoxy)propanal |
InChI |
InChI=1S/C7H14O4/c1-7(5-8)11-6-10-4-3-9-2/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
RIGIJUJJGUTUKS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C=O)OCOCCOC |
Canonical SMILES |
CC(C=O)OCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.